molecular formula C19H14INO2 B390236 N-(4-iodophenyl)-4-phenoxybenzamide

N-(4-iodophenyl)-4-phenoxybenzamide

Cat. No.: B390236
M. Wt: 415.2g/mol
InChI Key: DSKGHFHLPIVYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a 4-phenoxybenzamide core substituted with a 4-iodophenyl group at the amide nitrogen. Its structure combines a phenoxybenzamide scaffold—a common motif in drug design due to its metabolic stability and ability to engage in π-π interactions—with an iodophenyl substituent, which may enhance binding affinity through halogen bonding and hydrophobic effects .

The iodine atom at the para position of the phenyl ring likely influences electronic properties and steric bulk, distinguishing it from halogenated analogs.

Properties

Molecular Formula

C19H14INO2

Molecular Weight

415.2g/mol

IUPAC Name

N-(4-iodophenyl)-4-phenoxybenzamide

InChI

InChI=1S/C19H14INO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22)

InChI Key

DSKGHFHLPIVYKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents: The iodine atom in this compound offers greater polarizability and van der Waals interactions compared to fluorine in N-(4-fluorophenyl)-4-phenoxybenzamide. This may enhance target binding but could reduce solubility .
  • Thiazole vs. Benzamide : Replacing the benzamide with a thiazole ring () alters electronic properties and hydrogen-bonding capacity, which may shift biological targets.

Physicochemical Properties

  • Thermal Stability : Melting points for related compounds (e.g., 153–157°C for 12j in ) suggest moderate thermal stability, which may correlate with the crystalline packing efficiency influenced by halogen size.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.